molecular formula C6H3BrClN3 B2425733 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 1446222-51-0

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

Cat. No. B2425733
M. Wt: 232.47
InChI Key: IQTBFAQDVRWZMA-UHFFFAOYSA-N
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Patent
US09051310B2

Procedure details

Phosphorus oxychloride (2 ml) was added to 4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide (148 mg) obtained in the 1st step, followed by stirring at room temperature for 3 hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. An insoluble precipitate was removed and then the solvent was distilled away under reduced pressure. A yellow solid of 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine (126 mg) was thus obtained.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:12]=[N+:11]([O-])[CH:10]=[C:9]2[NH:14][N:15]=[CH:16][C:8]=12>O>[Br:6][C:7]1[CH:12]=[N:11][C:10]([Cl:3])=[C:9]2[NH:14][N:15]=[CH:16][C:8]=12

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
4-bromo-1H-pyrazolo[3,4-c]pyridine 6-oxide
Quantity
148 mg
Type
reactant
Smiles
BrC1=C2C(=C[N+](=C1)[O-])NN=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in the 1st step
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
An insoluble precipitate was removed
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C2C(=C(N=C1)Cl)NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.